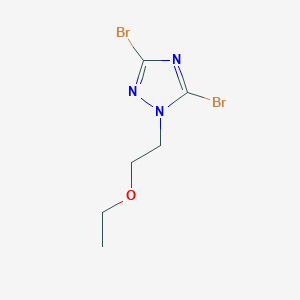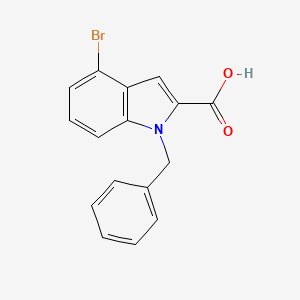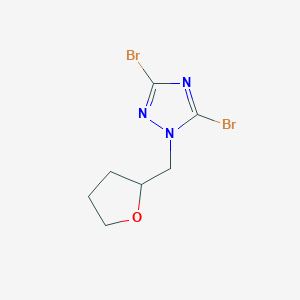
3,5-Dibromo-1-(oxolan-2-ylmethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dibromo-1-(oxolan-2-ylmethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C7H9Br2N3O and its molecular weight is 310.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.90919 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
3,5-Dibromo-1-(oxolan-2-ylmethyl)-1H-1,2,4-triazole is involved in various synthetic pathways leading to compounds with potential applications in medicinal chemistry, bio-conjugation, and materials science. Its reactions with NH-azoles, for instance, result in the formation of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles, showcasing its role in the synthesis of complex heterocyclic compounds. The structural diversity of the reaction products depends on the relative substitution rates of the reagents, highlighting the compound's versatility in synthetic organic chemistry (Khaliullin, Klen, Makarova, & Pestrikova, 2014).
Functional Material Development
Dibromo-triazoles, including variants like this compound, are crucial in the development of functional materials due to their high biological activity and systemic nature. Their amino derivatives are important in creating materials with unique properties. The ease of synthesis from triazole using various brominating agents and the subsequent preparation of amino derivatives through reactions with hydroxylamine-O-sulphonic acid in alkaline conditions exemplify the compound's utility in material science (Yu, Niu, Wang, Li, & Pang, 2014).
Crystal Structure Analysis
The compound's versatility extends to its use in crystal structure analysis, where derivatives like dibromo-triazoles are synthesized through bromination and amination of triazole. These processes yield important intermediates for further modifications, with their crystal structures providing insights into the molecular architecture of new materials. The determination of crystal structures through X-ray diffraction studies aids in understanding the molecular arrangement and potential applications in various fields, including energetic materials and pharmaceuticals (Wang, Li, Niu, Yu, & Pang, 2020).
Properties
IUPAC Name |
3,5-dibromo-1-(oxolan-2-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O/c8-6-10-7(9)12(11-6)4-5-2-1-3-13-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGSVWCIAXVUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
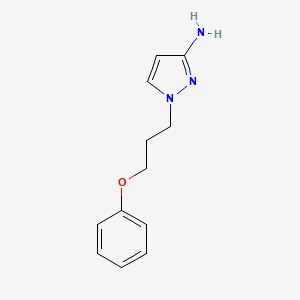
amine hydrochloride](/img/structure/B6362665.png)
![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)


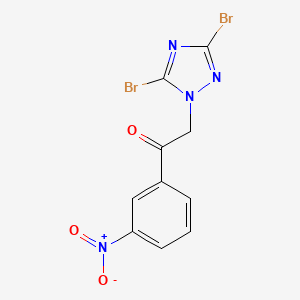
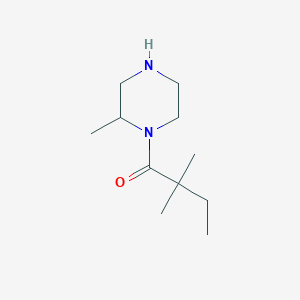
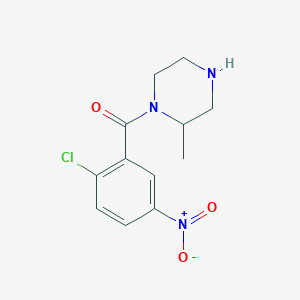
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)
